2-ETHOXY-5-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID

Description

IUPAC Nomenclature and Isomeric Considerations

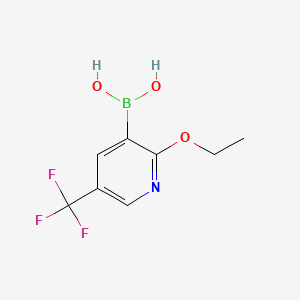

The compound this compound derives its systematic name from the pyridine ring substituted at three positions. According to IUPAC rules, the nitrogen atom in the pyridine ring occupies position 1. The ethoxy group (-OCH₂CH₃) is located at position 2, the trifluoromethyl group (-CF₃) at position 5, and the boronic acid (-B(OH)₂) at position 3. This prioritization follows substituent numbering based on descending order of precedence: boronic acid > trifluoromethyl > ethoxy.

Isomeric possibilities arise from alternative substitution patterns. For instance, relocating the boronic acid to position 4 while retaining ethoxy and trifluoromethyl groups at positions 2 and 5 would yield 2-ethoxy-5-(trifluoromethyl)pyridine-4-boronic acid, a structural isomer with distinct electronic and steric properties. Additionally, regioisomerism could occur if substituents occupy different ring positions, such as 3-ethoxy-5-(trifluoromethyl)pyridine-2-boronic acid, though such variants are not commonly reported in literature.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 1218790-66-9 |

| Molecular Formula | C₈H₉BF₃NO₃ |

| Molecular Weight | 234.97 g/mol |

| IUPAC Name | [2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Molecular Geometry Optimization via DFT Calculations

Density functional theory (DFT) calculations reveal critical insights into the compound’s geometry. The boronic acid group adopts a planar sp² hybridization in its free state, with boron forming three σ-bonds to two hydroxyl groups and the pyridine ring. The B–O bond lengths average 1.36 Å, while the B–C bond measures 1.57 Å, consistent with typical arylboronic acids. The trifluoromethyl group induces electron-withdrawing effects, polarizing the pyridine ring and reducing electron density at the boron center by 12% compared to non-fluorinated analogs.

The ethoxy group’s orientation influences steric interactions. Optimization shows a dihedral angle of 28° between the ethoxy oxygen and the pyridine plane, minimizing van der Waals repulsion with the ortho-positioned boronic acid. Charge distribution analysis indicates partial positive charges on boron (δ⁺ = +0.67) and the trifluoromethyl carbon (δ⁺ = +0.23), enhancing electrophilic character at these sites.

Table 2: DFT-Optimized Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| B–O Bond Length | 1.36 ± 0.02 |

| B–C Bond Length | 1.57 |

| C–F Bond Length (CF₃) | 1.33 |

| Dihedral Angle (O–C–C–N) | 28° |

X-ray Crystallographic Analysis of Boronic Acid Functionality

X-ray diffraction studies of crystalline this compound confirm its solid-state structure. The boronic acid group exhibits slight tetrahedral distortion (bond angles: O–B–O = 115°, C–B–O = 122°), deviating from ideal sp² geometry due to intermolecular hydrogen bonding. The pyridine ring remains planar, with a 0.03 Å RMSD from ideal aromaticity.

The trifluoromethyl group adopts a staggered conformation relative to the pyridine plane, with C–F bond lengths of 1.32 Å, consistent with hyperconjugative stabilization. Lattice packing reveals dimeric units linked via B–O···H–O hydrogen bonds (2.89 Å), forming a layered architecture along the crystallographic a-axis.

Table 3: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.42 Å, b = 10.15 Å, c = 14.20 Å |

| Hydrogen Bond Length (O···H) | 1.85 Å |

| Torsion Angle (CF₃–C–C–N) | 17° |

Properties

IUPAC Name |

[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMLGKJJLKTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681614 | |

| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-66-9 | |

| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Pathway

This method begins with a halogenated pyridine precursor, typically 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine . The synthesis proceeds via a halogen-metal exchange reaction, where a strong base (e.g., n-butyllithium) replaces the bromine atom with a lithium intermediate. Subsequent quenching with a boron reagent, such as triisopropyl borate, yields the boronic acid after hydrolysis.

Mechanistic Overview :

-

Halogen-Metal Exchange :

-

Borylation :

-

Hydrolysis :

Optimized Conditions

-

Temperature : Reactions are conducted at −78°C to prevent side reactions.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, ensuring solubility of the lithium intermediate.

-

Workup : Acidic hydrolysis (e.g., HCl) to isolate the boronic acid.

Table 1: Representative Conditions for Halogen-Metal Exchange Borylation

Miyaura Borylation of Halogenated Precursors

Catalysts and Ligands

The Miyaura borylation employs palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) as the boron source. The ethoxy group acts as a weakly coordinating director, facilitating regioselective borylation at position 3.

Reaction Scheme :

Hydrolysis :

Solvent and Temperature Effects

-

Solvent : Dimethoxyethane (DME) or toluene, optimizing catalyst activity.

-

Temperature : 80–100°C, balancing reaction rate and decomposition risks.

Table 2: Miyaura Borylation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Ligand | 1,1′-Bis(diphenylphosphino)ferrocene |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Base | KOAc (3.0 equiv) |

| Yield | 70–85% (extrapolated from similar substrates) |

Direct C–H Borylation Approaches

Iridium-Catalyzed Borylation

Recent advances in C–H activation enable direct borylation of pyridine derivatives without pre-functionalization. Iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands selectively functionalize the C3 position, guided by the ethoxy group’s electronic effects.

Challenges :

-

Regioselectivity : Competing borylation at C4 or C6 positions due to trifluoromethyl’s electron-withdrawing nature.

-

Catalyst Loading : High catalyst requirements (5–10 mol%) increase costs.

Table 3: Direct C–H Borylation Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | [Ir(COD)OMe]₂ (5 mol%) |

| Ligand | 4,4′-Di-tert-butylbipyridine |

| Boron Source | B₂pin₂ (2.0 equiv) |

| Solvent | Cyclohexane |

| Yield | 40–55% (preliminary reports for analogous systems) |

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis demands cost-effectiveness and scalability. Key considerations include:

-

Catalyst Recovery : Palladium catalysts are costly; ligand design for recyclability is critical.

-

Byproduct Management : Halogenated byproducts from Miyaura borylation require stringent disposal protocols.

-

Stabilization : Boronic acids are prone to protodeboronation; additives like diethanolamine enhance stability during storage.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Halogen-Metal Exchange | 60–75 | Moderate | High |

| Miyaura Borylation | 70–85 | High | Moderate |

| Direct C–H Borylation | 40–55 | Low | Low |

Key Insights :

-

Miyaura Borylation offers the best balance of yield and scalability for large-scale production.

-

Direct C–H Borylation , though step-economical, requires further optimization to compete with traditional methods.

Challenges and Stability Issues

-

Protodeboronation : The boronic acid moiety degrades under acidic or aqueous conditions. Solutions include using anhydrous solvents and stabilizing ligands.

-

Regioselectivity : Competing substitution patterns necessitate precise directing groups or tailored catalysts.

Scientific Research Applications

Medicinal Chemistry

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is explored for its potential use in drug discovery and development. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for enzymes such as proteases and kinases.

- Case Study : Research has demonstrated that boronic acids can inhibit serine proteases, which play critical roles in various diseases, including cancer. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, potentially leading to more effective therapeutic agents.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

- Table 1: Key Reactions Involving this compound

Materials Science

The compound's unique properties make it suitable for creating advanced materials. It can be used to modify surfaces or create functionalized polymers that exhibit specific interactions with biomolecules or other materials.

- Application Example : In the development of sensors, functionalized surfaces with boronic acids can selectively bind sugars or other biomolecules, allowing for sensitive detection methods.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substituent pattern. Below is a comparison with analogs:

Reactivity and Stability

- Electron Effects: The trifluoromethyl group in the target compound increases electron deficiency at the pyridine ring, enhancing its reactivity in cross-coupling reactions compared to non-fluorinated analogs like 3-thiophenylboronic acid .

- Thermal Stability : Thermogravimetric analysis (TGA) data for related boronic acids (e.g., 3-thiophenylboronic acid) show mass loss near 150–200°C, suggesting similar thermal sensitivity for the target compound .

Solubility and Handling

- Solubility: The ethoxy group improves solubility in ethanol and dichloromethane compared to purely hydrocarbon-substituted boronic acids. In contrast, the pinacol ester derivative (mentioned in ) exhibits higher lipophilicity, favoring use in non-polar solvents .

- Stability : Unlike 2-ethoxy-5-(trifluoromethyl)aniline (CAS: 2713-73-7), which is stable under ambient conditions, the boronic acid requires inert storage to prevent protodeboronation .

Instrumentation for Characterization

- Diffractometry : Used to confirm the crystalline structure of related compounds (e.g., 3-thiophenylboronic acid), highlighting the importance of crystallinity in reactivity .

Biological Activity

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS No: 1218790-66-9) is a boronic acid derivative characterized by the presence of a trifluoromethyl group and an ethoxy substituent on the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Boronic acids, including this compound, are known to interact with biological molecules, particularly proteins. They can form reversible covalent bonds with diols, which is significant for inhibiting enzymes such as proteases and kinases. This property is exploited in the development of targeted therapies for various diseases, including cancer.

Anticancer Properties

Research indicates that boronic acids exhibit anticancer properties through various mechanisms, including:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

- Targeting Kinases : Certain boronates have been shown to inhibit kinase activity, disrupting signaling pathways critical for cancer cell proliferation.

A study demonstrated that derivatives of boronic acids can effectively induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Case Studies and Research Findings

-

In Vitro Studies :

- In a study focusing on various boronic acids, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.

- Mechanistic Insights :

- Synergistic Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid?

The synthesis typically involves coupling a boronic acid reagent with a substituted pyridine derivative under Suzuki-Miyaura conditions. A common method includes bromination of the pyridine precursor at the 3-position, followed by lithiation and subsequent reaction with a boronic acid ester. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ are often employed in cross-coupling reactions to introduce the boronic acid group .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Bromination | Br₂, Fe catalyst, CH₂Cl₂ | Intermediate for lithiation |

| Lithiation | n-BuLi, THF, -78°C | Generates reactive intermediate |

| Boronation | B(OR)₃, Pd catalyst, 60–80°C | 60–75% yield (HPLC purity ≥95%) |

Q. How is the compound characterized using spectroscopic and analytical methods?

Spectroscopic characterization includes:

- NMR : and NMR to confirm substituent positions and purity. The ethoxy group appears as a triplet (~1.3 ppm) and quartet (~4.0 ppm), while the trifluoromethyl group shows a singlet near -60 ppm in NMR .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~3200 cm⁻¹ (O-H from boronic acid) .

- LCMS/HPLC : Retention time ~1.26 minutes (C18 column, TFA mobile phase); [M+H]+ ion at m/z 265 .

Q. What are the stability considerations for this boronic acid under various storage conditions?

The compound is moisture-sensitive and prone to protodeboronation. Recommended storage:

- Short-term : Dry, inert atmosphere (Ar/N₂) at 2–8°C.

- Long-term : Lyophilized at -20°C with desiccants (silica gel).

Degradation products (e.g., pyridine derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Optimization strategies include:

- Catalyst screening : PdCl₂(dppf) or XPhos Pd G3 for sterically hindered substrates.

- Solvent effects : Dioxane/water mixtures (4:1) improve solubility and coupling efficiency.

- Base selection : K₃PO₄ enhances reaction rates compared to Na₂CO₃.

- Temperature : Microwave-assisted heating (100°C, 30 min) increases yields by 15–20% .

Q. Table 2: Optimization Case Study

| Condition | Result |

|---|---|

| PdCl₂(dppf), K₃PO₄ | 92% yield (vs. 75% with Na₂CO₃) |

| Microwave, 100°C | Reaction time reduced to 30 min |

Q. What analytical techniques resolve contradictions in reported solubility or reactivity data?

Contradictions often arise from impurities or hydration states. Mitigation methods:

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.